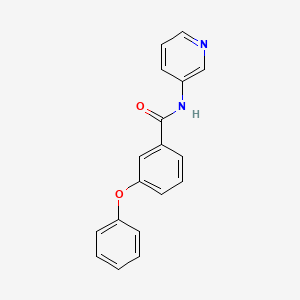

3-phenoxy-N-(pyridin-3-yl)benzamide

Descripción

3-Phenoxy-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a phenoxy group at the 3-position of the benzoyl moiety and a pyridin-3-ylamine substituent at the amide nitrogen. For example, flumbatinib (a tyrosine kinase inhibitor) and imatinib (a well-known anticancer drug) share structural motifs involving pyridinyl and benzamide groups, underscoring the importance of such frameworks in drug design .

Propiedades

IUPAC Name |

3-phenoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-18(20-15-7-5-11-19-13-15)14-6-4-10-17(12-14)22-16-8-2-1-3-9-16/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOHGZKSTKUHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(pyridin-3-yl)benzamide typically involves the condensation of 3-aminopyridine with 3-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 3-phenoxy-N-(pyridin-3-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions

3-phenoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 3-phenoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, including the phenoxy and pyridin-3-yl groups .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects : Halogenation (e.g., bromine in , fluorine in ) increases molecular weight and alters electronic properties, influencing target binding and metabolic stability.

- Lipophilicity : Compounds with higher logP (e.g., imatinib, logP 3.5) may exhibit better membrane permeability but could face solubility challenges .

Kinase Inhibitors

- Imatinib : A 4-methylpiperazinyl-methyl group in imatinib facilitates interactions with the ATP-binding pocket of BCR-ABL kinase, demonstrating the critical role of basic side chains in kinase inhibition .

- Flumbatinib : Incorporates a pyridin-3-yl-pyrimidinyl motif linked to a trifluoromethylbenzamide scaffold, showing potent antineoplastic activity via selective kinase engagement .

Fluorinated Analogs

- 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide : Fluorination at multiple positions enhances metabolic stability and bioavailability, as seen in preclinical pharmacokinetic studies .

- 3-Fluoro-N-{[2-(3-methylphenyl)pyridin-3-yl]methyl}benzamide : Exhibits improved binding affinity to serotonin receptors due to fluorine-induced electrostatic effects .

Thiazole-Containing Derivatives

Compounds such as 4d–4i () feature thiazole rings with morpholinomethyl or methylpiperazinyl substituents. These modifications improve aqueous solubility and enable interactions with polar residues in target proteins, though biological data remain pending .

Crystallographic and Spectroscopic Data

- PF-06446846 : Single-crystal X-ray analysis (CCDC 1449348) reveals a planar benzamide core with a triazolo[4,5-b]pyridinyl group, stabilizing the molecule through π-π stacking .

- 3-Chloro-N-phenylbenzamide: Monoclinic crystal system (P21/c) with a dihedral angle of 75.2° between benzamide and phenyl rings, influencing packing efficiency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.